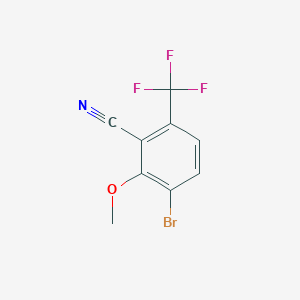
2,2'-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including pyrrole, amine, and carboxylic acid groups, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
The synthesis of 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid involves several steps. One common method involves the reaction of maleic anhydride with 4-aminobenzoic acid to form the corresponding maleic acid monoamide. This intermediate undergoes cyclization to yield the pyrrole derivative. Subsequent reactions with secondary amines and other reagents lead to the formation of the final compound .
Analyse Chemischer Reaktionen
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants.
Wissenschaftliche Forschungsanwendungen
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid include:
N-Maleoylglycine: Known for its use in organic synthesis and as a biochemical probe.
N-Maleimido acetic acid: Utilized in the production of polymers and as a reagent in chemical reactions.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Employed in the synthesis of heat-resistant polymers and as a precursor for biologically active compounds.
These compounds share similar functional groups and reactivity, but 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid is unique due to its specific structure and combination of functional groups, which confer distinct properties and applications.
Eigenschaften
Molekularformel |
C25H33N5O7 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
2-[4-(carboxymethyl)-7-[[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]phenyl]methyl]-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C25H33N5O7/c31-21(26-7-8-30-22(32)5-6-23(30)33)15-19-1-3-20(4-2-19)16-27-9-11-28(17-24(34)35)13-14-29(12-10-27)18-25(36)37/h1-6H,7-18H2,(H,26,31)(H,34,35)(H,36,37) |
InChI-Schlüssel |
CNFQUMRAEDDEHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN1CC2=CC=C(C=C2)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



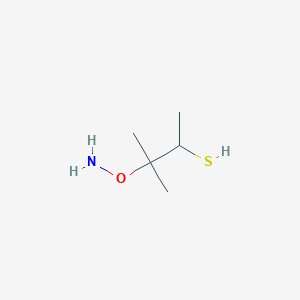
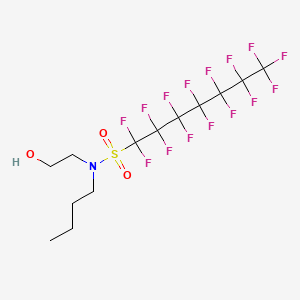
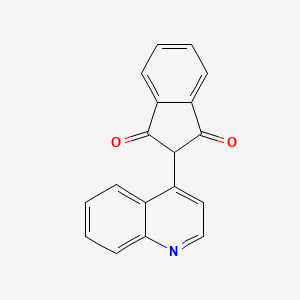
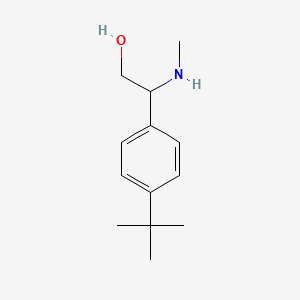


![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)
